(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a tetrahydropyran moiety, and a tert-butyl ester group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tetrahydropyran Moiety: This step may involve the use of protecting groups and selective deprotection strategies.
Formation of the tert-Butyl Ester: This is usually done through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tetrahydropyran moiety.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like this are often investigated for their potential as enzyme inhibitors or receptor ligands. They may also be used in studies of cell signaling pathways.
Medicine
In medicinal chemistry, ®-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate could be explored for its potential therapeutic effects. It might be a candidate for drug development targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and affecting cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate: Similar compounds might include other piperidine derivatives or compounds with tetrahydropyran moieties.
Piperidine Derivatives: These compounds often have similar biological activities and can be used as references for comparison.
Tetrahydropyran Compounds: These compounds might share similar chemical properties and reactivity.
Uniqueness
The uniqueness of ®-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
tert-butyl (3R)-3-(oxane-4-carbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-5-13(11-18)17-14(19)12-6-9-21-10-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXKSKQKWJNTQE-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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